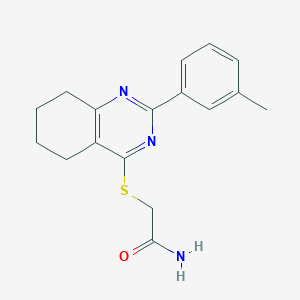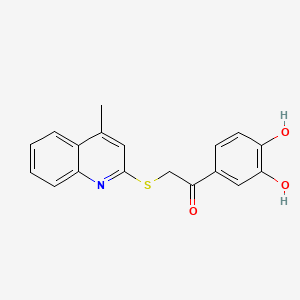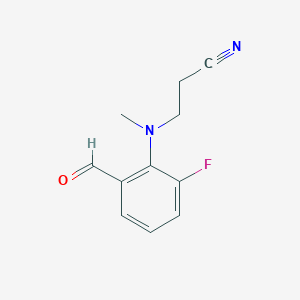![molecular formula C20H21N3OS B6635862 N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide, commonly known as DASA-58, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. DASA-58 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
作用机制
The mechanism of action of DASA-58 involves the inhibition of the protein kinase D (PKD) family of enzymes. PKD enzymes are involved in various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting PKD enzymes, DASA-58 disrupts these cellular processes, leading to its anti-cancer and anti-inflammatory properties. Additionally, DASA-58 has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
DASA-58 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, DASA-58 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, DASA-58 has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
实验室实验的优点和局限性
One advantage of using DASA-58 in lab experiments is its specificity for PKD enzymes. This allows researchers to study the specific role of PKD enzymes in various cellular processes. Additionally, DASA-58 has been found to have low toxicity in various cell lines, making it a safe compound to use in lab experiments. However, one limitation of using DASA-58 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of DASA-58. One potential direction is the development of DASA-58 derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of DASA-58 and its effects on various cellular processes. Furthermore, the potential therapeutic applications of DASA-58 in neurodegenerative diseases and type 2 diabetes require further investigation.
Conclusion
In conclusion, DASA-58 is a promising compound with potential therapeutic applications in various diseases. Its specificity for PKD enzymes and low toxicity make it a valuable tool for studying the role of PKD enzymes in cellular processes. Further research is needed to fully understand the mechanism of action of DASA-58 and its potential therapeutic applications.
合成方法
The synthesis of DASA-58 involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-methyl-2-aminophenol in the presence of a base. The resulting intermediate is then reacted with chloroacetic acid to yield DASA-58. This synthesis method has been optimized to produce high yields of DASA-58 with high purity.
科学研究应用
DASA-58 has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it inhibits the growth of various cancer cell lines. Additionally, DASA-58 has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, DASA-58 has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-12-20(22-18-7-5-4-6-17(14)18)25-13-19(24)21-15-8-10-16(11-9-15)23(2)3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZWATQPKVMJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)



![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)



![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)
